molecular formula C11H8ClNO2S B1296121 2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid CAS No. 5429-07-2

2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid

Cat. No. B1296121
CAS RN: 5429-07-2
M. Wt: 253.71 g/mol
InChI Key: YFWVKWISZZSPFR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid is C11H8ClNO2S . The exact mass is 252.99600 . The structure includes a quinoline ring, a sulfanyl group, and an acetic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid include a molecular weight of 253.7 , a density of 1.49g/cm3 , and a boiling point of 465.1ºC at 760mmHg . The melting point is 223ºC , and the flash point is 235.1ºC .

Safety And Hazards

2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid is irritating to eyes, the respiratory system, and skin . It may be harmful if absorbed through the skin, if swallowed, or if inhaled .

properties

IUPAC Name

2-(7-chloroquinolin-4-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c12-7-1-2-8-9(5-7)13-4-3-10(8)16-6-11(14)15/h1-5H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWVKWISZZSPFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279604
Record name 2-[(7-chloro-4-quinolinyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731531
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid

CAS RN

5429-07-2
Record name 5429-07-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(7-chloro-4-quinolinyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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